Pent-2-yne-1,5-diamine

Enzyme Inhibition Copper Amine Oxidase Mechanism-Based Inactivator

Researchers seeking to irreversibly silence copper amine oxidases often encounter reversible substrate competitors that fail to provide lasting inhibition. Pent-2-yne-1,5-diamine (DAPY) is a mechanism-based inactivator (kinact = 0.1-0.3 min⁻¹, app Ki ~10⁻⁵ M) that forms a covalent dihydropyridine adduct, enabling definitive enzyme pathway dissection. · Enables permanent GPAO/OVAO inactivation after washout, unlike cadaverine. · Its C5 internal alkyne scaffold is essential for dihydropyridine adduct formation, not achievable with C4 analogs. · Serves as a hydrophobic bioconjugation linker (LogP 0.70) for CuAAC applications.

Molecular Formula C5H10N2
Molecular Weight 98.15 g/mol
CAS No. 847392-18-1
Cat. No. B1255468
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePent-2-yne-1,5-diamine
CAS847392-18-1
Synonyms1,5-diamino-2-pentyne
Molecular FormulaC5H10N2
Molecular Weight98.15 g/mol
Structural Identifiers
SMILESC(CN)C#CCN
InChIInChI=1S/C5H10N2/c6-4-2-1-3-5-7/h2,4-7H2
InChIKeySNQQYVXOFSHTPO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pent-2-yne-1,5-diamine (DAPY) Procurement Guide: Core Identity and Structural Class


Pent-2-yne-1,5-diamine (synonym: 1,5-diamino-2-pentyne, DAPY; CAS 847392-18-1) is a C5 aliphatic diamine distinguished by an internal, symmetrically positioned alkyne group [1]. With a molecular formula of C5H10N2 and a molecular weight of 98.15 g/mol, it belongs to the alkynyl diamine subclass . This compound is primarily recognized as a mechanism-based inactivator and weak substrate of copper-containing amine oxidases (EC 1.4.3.6), providing a distinct pharmacological profile compared to saturated diamines and terminal alkyne analogs [1][2].

1
Mechanism-based irreversible inactivation of copper-containing amine oxidases
Enables permanent enzyme deactivation for functional studies
2
C5 internal alkyne scaffold for enzyme mechanism probing
Distinct dihydropyridine adduct formation vs shorter-chain analogs
3
Primary diamine with unsubstituted terminal amines
Required for inactivation potency; N-methyl analogs show reduced activity

Why Generic Substitution Fails for Pent-2-yne-1,5-diamine


Simple in-class substitution of Pent-2-yne-1,5-diamine with its closest saturated analog, cadaverine (pentane-1,5-diamine), or shorter alkynyl diamines like 2-butyne-1,4-diamine (DABI) is not scientifically valid. The internal alkyne motif is essential for its mechanism-based, irreversible inactivation of copper amine oxidases, whereas cadaverine acts only as a reversible substrate [1]. Furthermore, the C5 chain length of DAPY dictates the formation of a specific dihydropyridine-derived inactivation product, a pathway not accessible to the C4 analog DABI, which generates an aminoallene/pyrrole adduct [1][2]. Therefore, the spatial and electronic properties conferred by the C5 internal alkyne scaffold are non-interchangeable.

Target Compound
Potential Substitute
Interchangeability Risk
DAPY (C5 internal alkyne)
Cadaverine (C5 saturated)
Irreversible inactivation mechanism is absent in saturated diamines; cadaverine acts only as reversible substrate
DAPY (C5 internal alkyne)
DABI (C4 internal alkyne)
Chain-length dictates adduct pathway; DABI generates pyrrole adduct vs dihydropyridine from DAPY
DAPY (unsubstituted)
N-methyl-DAPY analogs
Methyl substitution at either terminal amine reduces inactivation potency; rank order may shift

Quantitative Evidence Guide: Differentiating Pent-2-yne-1,5-diamine from Analogs


Irreversible Mechanism-Based Inactivation vs. Reversible Substrate Activity for Saturated Diamines

DAPY acts as a mechanism-based, irreversible inactivator of plant copper amine oxidases (GPAO and OVAO), a property absent in the saturated analog cadaverine. Prolonged incubation with DAPY leads to time-dependent irreversible enzyme inhibition, which is significantly prevented by the substrate cadaverine, confirming competition for the active site [1]. Cadaverine itself does not cause irreversible inactivation [1].

Inactivation Mechanism
Head-to-head
Irreversible mechanism-based (kinact 0.1–0.3 min⁻¹, app Ki ~10⁻⁵ M) vs reversible substrate only
Supports permanent enzyme deactivation studies
GPAO/OVAO in vitro; cadaverine prevents inactivation competitively
Enzyme Inhibition Copper Amine Oxidase Mechanism-Based Inactivator

Superior Inactivation Potency of DAPY Compared to N-Methyl Analogs

Direct SAR studies within the same publication demonstrate that both N1-methyl and N5-methyl analogs of DAPY are weaker inactivators of GPAO than DAPY itself, with the N5-methyl analog being particularly less effective [1]. This highlights the importance of the unsubstituted primary amine groups for optimal inactivation potency.

Inactivation Potency
Head-to-head
DAPY > N1-methyl-DAPY > N5-methyl-DAPY
Primary amines support inactivation potency context
Ranked within tested set; N5-methyl described as significantly weaker
Structure-Activity Relationship Amine Oxidase Methylated Diamines

Distinct Inactivation Product Fingerprint Compared to Shorter Alkynyl Diamine DABI

The mechanism-based inactivation by DAPY leads to a specific secondary product identified as an N-(2,3-dihydropyridinyl) derivative, confirmed by mass spectrometry and NMR [1]. In contrast, the C4 analog 2-butyne-1,4-diamine (DABI) generates a covalently bound pyrrole adduct via an aminoallene intermediate [2]. This divergent chemistry underlines the chain-length dependence of the inactivation mechanism.

Adduct Identity
Cross-study
Dihydropyridinyl adduct (DAPY) vs covalently bound pyrrole (DABI)
Chain-length determines adduct pathway and target nucleophile
Confirmed by MS and NMR; DABI turnover number ~20
Molecular Mechanism Dihydropyridine Inactivation Product

Physicochemical Property Differentiation: Lipophilicity vs. Saturated Diamines

The internal alkyne imparts a distinct lipophilicity profile. The computed LogP for pent-2-yne-1,5-diamine is 0.70 , which is higher than that of its saturated counterpart cadaverine (LogP ~0.1). This difference could influence membrane permeability and non-specific binding in biological assays, making DAPY a more hydrophobic probe.

Lipophilicity
Class-level
LogP 0.70
Supports lipophilicity comparison context
In silico prediction; ~0.6 unit increase vs cadaverine (LogP ~0.1)
LogP Physicochemical Properties Drug Design

Optimal Research Application Scenarios for Pent-2-yne-1,5-diamine Based on Evidence


Selective and Irreversible Inactivation of Plant Copper Amine Oxidases for Functional Studies

Utilize DAPY for complete and irreversible deactivation of GPAO and OVAO in vitro to dissect enzymatic pathways, as quantitative kinetic data (kinact = 0.1–0.3 min⁻¹, app Ki ~10⁻⁵ M) enable precise control of enzyme inactivation [1]. Its mechanism-based action ensures permanent inhibition after removal of excess inhibitor, unlike reversible substrate competitors like cadaverine.

Structure-Activity Relationship (SAR) Probes for Aminergic Enzyme Active Sites

Employ DAPY as a core scaffold for SAR studies investigating the role of a C5 internal alkyne linker, as direct comparisons with N-methyl analogs demonstrate that primary amines are essential for potency [1]. This is critical for rational design of enzyme inhibitors where chain length and amine substitution are variable.

Mechanistic Probe for Distinguishing Copper Amine Oxidase Inactivation Pathways

Deploy DAPY to generate a dihydropyridine-based adduct as a mechanistic marker, distinguishing its mode of action from the pyrrole-forming DABI [1][2]. This is essential for laboratories mapping the active-site topology and reactivity of copper amine oxidases, as the divergent adducts report on different reactive nucleophiles.

Development of Hydrophobic Bioconjugation Linkers with Click Chemistry Potential

Leveraging its internal alkyne and a LogP of 0.70, DAPY can be explored as a hydrophobic bioconjugation linker for copper-catalyzed azide-alkyne cycloaddition (CuAAC), providing a less polar spacer than saturated diamines where reduced water solubility or altered intracellular distribution is desired [1].

Application
Selection Property
Validation Focus
Copper amine oxidase inactivation studies
Mechanism-based irreversible inhibition
Time-dependent inactivation kinetics and active-site competition
Aminergic enzyme SAR studies
Unsubstituted primary amine requirement
N-methyl analog comparison for potency review
Inactivation pathway mapping
Adduct-specific mechanistic signature
Dihydropyridine vs pyrrole adduct detection
Alkyne-azide click chemistry research
Internal alkyne with moderate LogP
Hydrophobic spacer performance in CuAAC context
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